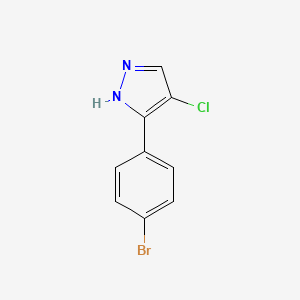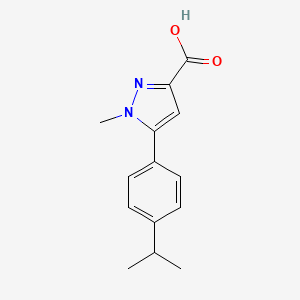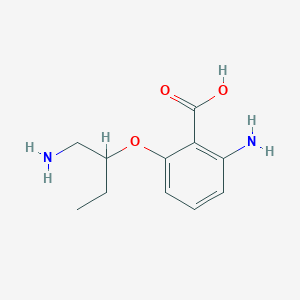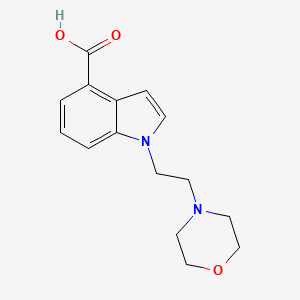
2-(1,3,3-Trimethylcyclohexyl)acetic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(1,3,3-Trimethylcyclohexyl)acetic acid: is an organic compound with the molecular formula C11H20O2. It is a derivative of cyclohexane, featuring a carboxylic acid functional group attached to a cyclohexane ring substituted with three methyl groups. This compound is known for its applications in various fields, including chemistry, biology, and industry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1,3,3-Trimethylcyclohexyl)acetic acid typically involves the following steps:
Starting Material: The synthesis begins with 1,3,3-trimethylcyclohexanol.
Oxidation: The alcohol group is oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Acidification: The resulting carboxylate salt is acidified to yield this compound.
Industrial Production Methods
Industrial production methods for this compound may involve more efficient and scalable processes, such as:
Catalytic Oxidation: Using catalysts to enhance the oxidation process.
Continuous Flow Reactors: Implementing continuous flow reactors for large-scale production, ensuring consistent quality and yield.
Análisis De Reacciones Químicas
Types of Reactions
2-(1,3,3-Trimethylcyclohexyl)acetic acid undergoes various chemical reactions, including:
Oxidation: The carboxylic acid group can be further oxidized to form carbon dioxide and water.
Reduction: Reduction of the carboxylic acid group can yield the corresponding alcohol.
Substitution: The hydrogen atom of the carboxylic acid group can be substituted with other functional groups, such as halides or amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous conditions.
Substitution: Thionyl chloride (SOCl2) for halogenation, or amines for amidation.
Major Products
Oxidation: Carbon dioxide and water.
Reduction: 1,3,3-Trimethylcyclohexanol.
Substitution: Various substituted derivatives, depending on the reagents used.
Aplicaciones Científicas De Investigación
2-(1,3,3-Trimethylcyclohexyl)acetic acid has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 2-(1,3,3-Trimethylcyclohexyl)acetic acid involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, modulating their activity.
Pathways: It may influence various biochemical pathways, leading to its observed effects. For example, it could inhibit or activate specific enzymes, affecting metabolic processes.
Comparación Con Compuestos Similares
Similar Compounds
2-(3,3,5-Trimethylcyclohexyl)acetic acid: A closely related compound with similar structural features.
Cyclohexaneacetic acid: Another derivative of cyclohexane with a carboxylic acid group.
Uniqueness
2-(1,3,3-Trimethylcyclohexyl)acetic acid is unique due to its specific substitution pattern on the cyclohexane ring, which may confer distinct chemical and biological properties compared to other similar compounds.
Propiedades
Fórmula molecular |
C11H20O2 |
|---|---|
Peso molecular |
184.27 g/mol |
Nombre IUPAC |
2-(1,3,3-trimethylcyclohexyl)acetic acid |
InChI |
InChI=1S/C11H20O2/c1-10(2)5-4-6-11(3,8-10)7-9(12)13/h4-8H2,1-3H3,(H,12,13) |
Clave InChI |
CROZGJKFMXIQPW-UHFFFAOYSA-N |
SMILES canónico |
CC1(CCCC(C1)(C)CC(=O)O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![tert-butyl N-[[3-chloro-5-[3,5-dichloro-2-(5-methyl-1,2,4-oxadiazol-3-yl)phenyl]pyridin-2-yl]methyl]carbamate](/img/structure/B13869078.png)

![1-[(3,4-Dichlorophenyl)methyl]-3-methylpyrazole-4-carboxylic acid](/img/structure/B13869090.png)
![6-[(5-Methyltriazolo[4,5-b]pyrazin-3-yl)methyl]quinoline](/img/structure/B13869105.png)







![Methyl[(2S)-1-phenyl-3-(pyrrolidin-1-YL)propan-2-YL]amine](/img/structure/B13869156.png)
